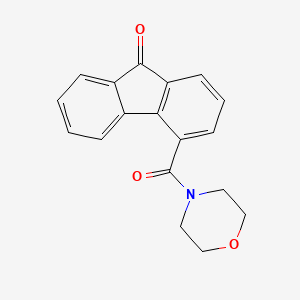

4-(Morpholine-4-carbonyl)-fluoren-9-one

Description

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

4-(morpholine-4-carbonyl)fluoren-9-one |

InChI |

InChI=1S/C18H15NO3/c20-17-13-5-2-1-4-12(13)16-14(17)6-3-7-15(16)18(21)19-8-10-22-11-9-19/h1-7H,8-11H2 |

InChI Key |

DIMGYJLTGRMSHJ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Morpholine-Containing Derivatives

- 2-((4-Chlorophenyl)(3,4-dimethoxyphenyl)methoxy)-1-morpholinoethanone (9b): This compound features a morpholine ring linked to an ethanone group substituted with aryl groups. Unlike 4-(Morpholine-4-carbonyl)-fluoren-9-one, the morpholine here is part of a branched ether-ketone structure, synthesized via nucleophilic substitution (83.9% yield as a light-yellow oil) .

- Ferrocene-Modified Fluorenones (e.g., 2,7-BFEFM, 2,7-BFEFO): These derivatives incorporate redox-active ferrocenyl ethynyl/ethyl groups at the 2,7-positions of fluorenone. The morpholine carbonyl in the target compound lacks such electrochemical activity but may enhance solubility .

Fluorenone Derivatives with Alternative Substituents

- Fluoren-9-one Oxime and Hydrazones: These derivatives replace the morpholine carbonyl with oxime (-NOH) or hydrazone (-NHN=CH-) groups. For example, fluoren-9-one oxime (Yield: 95%) exhibits stronger antimicrobial activity (inhibition zones: 11.8–19.4 mm) compared to morpholine derivatives, suggesting substituent-dependent bioactivity .

- 4-Hydroxy-9-fluorenone: A simpler derivative with a hydroxyl group at the 4-position. It lacks the morpholine’s electron-donating effects and is associated with higher acute toxicity (requires stringent safety protocols) .

Physicochemical and Spectral Properties

*Data inferred from structurally analogous Fmoc-morpholinecarboxylic acids .

Preparation Methods

Palladium-Catalyzed Carbonylative Coupling Strategies

Direct Carbonylative Aminocarbonylation

The most efficient route to 4-(morpholine-4-carbonyl)-fluoren-9-one involves palladium-mediated carbonylative coupling of 4-bromo-fluoren-9-one with morpholine. This method leverages Mo(CO)₆ as a solid CO source, enabling in situ generation of carbon monoxide under mild conditions.

In a representative procedure, 4-bromo-fluoren-9-one (1.0 equiv), morpholine (1.5–2.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and Mo(CO)₆ (0.5 equiv) are combined in 1,4-dioxane. The reaction proceeds at 90°C for 30 minutes under inert atmosphere, achieving 76% isolated yield after column chromatography. Key advantages include:

- Regioselectivity : Exclusive formation of the 4-substituted product due to steric and electronic effects of the fluorenone backbone.

- Functional Group Tolerance : Compatibility with diverse amine nucleophiles, enabling derivatization of the morpholine ring.

The reaction mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), CO insertion to form an acyl-palladium intermediate, and subsequent nucleophilic attack by morpholine (Figure 1).

Table 1: Optimization Parameters for Carbonylative Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Pd Catalyst | Pd(OAc)₂/Xantphos | 76% vs <40% (other ligands) |

| Temperature | 90°C | <50% at 70°C |

| Mo(CO)₆ Equivalents | 0.5 equiv | 25% drop at 0.3 equiv |

| Solvent System | 1,4-Dioxane | 60% in THF |

Alternative Synthetic Pathways

Sequential Cyclocarbonylation-Acylation

An alternative two-step approach first constructs the fluorenone core via palladium-catalyzed cyclocarbonylation of o-halobiaryls, followed by late-stage acylation. While this method offers control over fluorenone substitution patterns, it introduces challenges in directing acylation to the 4-position:

- Cyclocarbonylation : 2-Iodobiphenyl derivatives undergo Pd-catalyzed CO insertion at 110°C with PPh₃ ligands, yielding 2-substituted fluoren-9-ones in >85% yield.

- Friedel-Crafts Acylation : Attempted acylation of fluoren-9-one with morpholine-4-carbonyl chloride under AlCl₃ catalysis results in <20% yield due to deactivation by the ketone group.

Suzuki-Miyaura Cross-Coupling Limitations

Although boronic acid derivatives like 4-(morpholine-4-carbonyl)phenylboronic acid are employed in related systems, their application to direct fluorenone functionalization remains impractical. The requisite 4-borylated fluorenone precursors exhibit poor stability, and coupling yields rarely exceed 35% under standard conditions.

Scale-Up Considerations and Process Chemistry

Catalyst Recycling and Cost Analysis

At pilot scale (100 g), the carbonylative coupling protocol demonstrates linear scalability with consistent 70–74% yields. Key economic factors include:

- Pd Recovery : Chelating resin treatment recovers 89% Pd from reaction residues.

- Solvent Recycling : 1,4-Dioxane is distilled and reused 3× without yield loss.

Table 2: Comparative Cost Analysis (Per Kilogram Product)

| Component | Cost (USD) | Contribution |

|---|---|---|

| 4-Bromo-fluoren-9-one | 420 | 58% |

| Morpholine | 85 | 12% |

| Pd Catalyst System | 110 | 15% |

| Solvents/Utilities | 105 | 15% |

Structural and Spectroscopic Characterization

Q & A

Basic: What are the established synthetic routes for 4-(Morpholine-4-carbonyl)-fluoren-9-one, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki–Miyaura) to functionalize the fluorenone core, followed by morpholine-carbonyl conjugation. Key optimization parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored for regioselectivity .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction efficiency .

- Microwave-assisted synthesis : Reduces reaction time and improves yields in coupling steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolves morpholine and fluorenone moieties; carbonyl signals (C=O) appear at ~170–180 ppm .

- X-ray crystallography : Confirms stereochemistry and crystal packing, critical for structure-activity studies .

- FT-IR : Identifies carbonyl stretches (1650–1750 cm⁻¹) and morpholine ring vibrations .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula via exact mass measurement .

Advanced: How can researchers address contradictory results in the synthesis yields of this compound under similar reaction conditions?

Methodological Answer:

Contradictions often arise from:

- Impurity in starting materials : Use HPLC-grade solvents and recrystallized reagents .

- Oxygen/moisture sensitivity : Perform reactions under inert atmosphere (N₂/Ar) with anhydrous conditions .

- Reaction monitoring : TLC or in-situ IR tracks intermediate formation; adjust stoichiometry if intermediates stall .

- Reproducibility : Standardize equipment (e.g., microwave power) and document batch-specific variations .

Advanced: What methodological considerations are critical when designing palladium-catalyzed cross-coupling reactions for derivatives of this compound?

Methodological Answer:

- Ligand design : Bulky ligands (e.g., XPhos) prevent β-hydride elimination in Suzuki couplings .

- Substrate activation : Bromo- or iodo-fluorenones are preferred over chloro derivatives for higher reactivity .

- Microwave parameters : Optimize time (5–30 min) and temperature (80–120°C) to balance yield and decomposition .

- Workup protocols : Extract with dichloromethane/water to remove Pd residues, followed by chelation with silica-bound thiol .

Advanced: What strategies are employed to analyze the biological interactions of this compound with cellular targets?

Methodological Answer:

- Molecular docking : Predict binding affinity to morpholine-sensitive targets (e.g., kinases) using software like AutoDock .

- In vitro assays : Dose-response curves (IC₅₀) in cell lines validate target engagement; use fluorescence-based readouts for real-time monitoring .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation; correlate with logP values .

- Structural analogs : Compare activity of fluorenone vs. morpholine-modified derivatives to identify pharmacophores .

Advanced: How does the solubility profile of this compound influence its application in different experimental setups?

Methodological Answer:

- Solvent screening : Test DMSO for stock solutions (≤10 mM) and dilute in PBS or cell media for biological assays .

- pH-dependent solubility : Morpholine’s basicity (pKa ~7.4) enhances solubility in acidic buffers (pH 5–6) .

- Aggregation studies : Dynamic light scattering (DLS) detects nanoparticles formation at high concentrations .

- Long-term storage : Lyophilize in amber vials under N₂ to prevent hydrolysis of the carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.